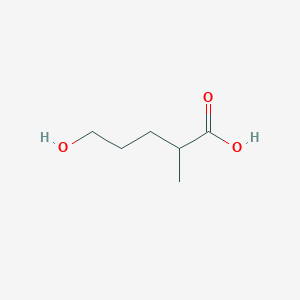![molecular formula C14H15N B13613492 [3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)
[3-(2-Methylphenyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where a methyl group is attached to the second carbon of one phenyl ring, and a methanamine group is attached to the third carbon of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:
Formation of Biphenyl Derivative: The starting material, biphenyl, undergoes Friedel-Crafts alkylation to introduce a methyl group at the 2’ position. This reaction is usually carried out using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of Methanamine Group: The methylated biphenyl derivative is then subjected to a halogenation reaction to introduce a halogen (e.g., bromine) at the 3-position. This is followed by a nucleophilic substitution reaction with ammonia (NH3) to replace the halogen with an amine group, forming (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine.
Industrial Production Methods
In industrial settings, the production of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: HNO3, H2SO4
Major Products Formed
Oxidation: Imines, Nitriles
Reduction: Secondary or Tertiary Amines
Substitution: Nitro or Sulfonyl Derivatives
Scientific Research Applications
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The biphenyl structure provides rigidity and hydrophobic interactions, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2’-Methyl-[1,1’-biphenyl]-2-yl)methanamine
- (2’-Methyl-[1,1’-biphenyl]-4-yl)methanamine
- (2’-Methyl-[1,1’-biphenyl]-3-yl)ethanamine
Uniqueness
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine is unique due to the specific positioning of the methyl and methanamine groups on the biphenyl structure. This unique arrangement can result in distinct chemical and biological properties, such as different reactivity patterns and binding affinities compared to its isomers.
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
[3-(2-methylphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H15N/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10,15H2,1H3 |
InChI Key |
YWYRVXDWCPUKER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


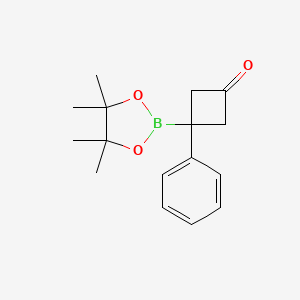
![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)

![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)



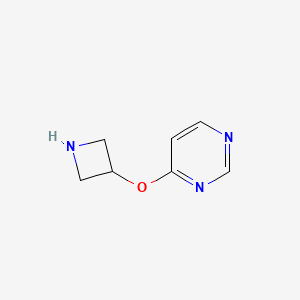
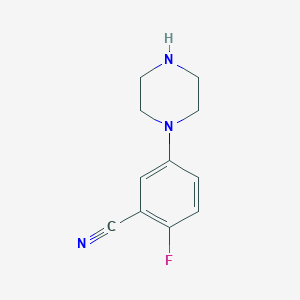
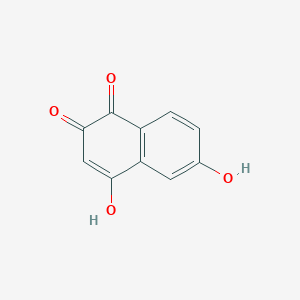
![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)
